Bis(2-hydroxyethyl)ammonium bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-nonacosafluorohexadecyl) phosphate
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Overview
Description
Bis(2-hydroxyethyl)ammonium bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-nonacosafluorohexadecyl) phosphate: is a complex organophosphate compound. It is characterized by its unique structure, which includes a bis(2-hydroxyethyl)ammonium cation and a bis(nonacosafluorohexadecyl) phosphate anion. This compound is notable for its high fluorine content, which imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(2-hydroxyethyl)ammonium bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-nonacosafluorohexadecyl) phosphate typically involves the following steps:
Preparation of the Ammonium Cation: Bis(2-hydroxyethyl)amine is reacted with a suitable acid to form the bis(2-hydroxyethyl)ammonium cation.
Formation of the Phosphate Anion: The nonacosafluorohexadecyl alcohol is phosphorylated using phosphorus oxychloride (POCl3) or a similar phosphorylating agent to form the corresponding phosphate ester.
Combination of Cation and Anion: The bis(2-hydroxyethyl)ammonium cation is then combined with the bis(nonacosafluorohexadecyl) phosphate anion under controlled conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing automated systems to ensure precise control over reaction conditions such as temperature, pressure, and pH. The use of high-purity reagents and solvents is crucial to achieve the desired product quality and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups of the bis(2-hydroxyethyl)ammonium cation.
Substitution: The fluorinated alkyl chains can participate in nucleophilic substitution reactions, although these reactions are typically slow due to the strong C-F bonds.
Hydrolysis: The phosphate ester linkage can be hydrolyzed
Properties
CAS No. |
94291-75-5 |
---|---|
Molecular Formula |
C36H20F58NO6P |
Molecular Weight |
1695.4 g/mol |
IUPAC Name |
bis(2-hydroxyethyl)azanium;bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-nonacosafluorohexadecyl) phosphate |
InChI |
InChI=1S/C32H9F58O4P.C4H11NO2/c33-5(34,7(37,38)9(41,42)11(45,46)13(49,50)15(53,54)17(57,58)19(61,62)21(65,66)23(69,70)25(73,74)27(77,78)29(81,82)31(85,86)87)1-3-93-95(91,92)94-4-2-6(35,36)8(39,40)10(43,44)12(47,48)14(51,52)16(55,56)18(59,60)20(63,64)22(67,68)24(71,72)26(75,76)28(79,80)30(83,84)32(88,89)90;6-3-1-5-2-4-7/h1-4H2,(H,91,92);5-7H,1-4H2 |
InChI Key |
IKMZFDJIIBQZFQ-UHFFFAOYSA-N |
Canonical SMILES |
C(COP(=O)([O-])OCCC(C(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.C(CO)[NH2+]CCO |
Origin of Product |
United States |
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